molecular formula C17H23NO5 B11833103 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate CAS No. 1956372-62-5

1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B11833103
CAS No.: 1956372-62-5
M. Wt: 321.4 g/mol
InChI Key: UZIXDMLNUGOEHB-KGLIPLIRSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyphenyl group, and tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the hydroxyphenyl group via electrophilic aromatic substitution.
  • Addition of tert-butyl and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring and other substituents may also contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-methoxyphenyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a methoxy group instead of a hydroxy group.

    1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-chlorophenyl)pyrrolidine-1,2-dicarboxylate: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

1-(tert-Butyl) 2-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the hydroxyphenyl group, which can participate in specific interactions and reactions that other similar compounds may not undergo

Properties

CAS No.

1956372-62-5

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5R)-5-(4-hydroxyphenyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)15(20)22-4)11-5-7-12(19)8-6-11/h5-8,13-14,19H,9-10H2,1-4H3/t13-,14+/m1/s1

InChI Key

UZIXDMLNUGOEHB-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C2=CC=C(C=C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=C(C=C2)O

Origin of Product

United States

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